physical and chemical properties of 1,2-Dihydro-1,4,6-trimethylnaphthalene
physical and chemical properties of 1,2-Dihydro-1,4,6-trimethylnaphthalene
CAS No: 55682-80-9 Formula: C₁₃H₁₆ Molecular Weight: 172.27 g/mol [1][2][3][4][5][6]
Executive Summary
1,2-Dihydro-1,4,6-trimethylnaphthalene is a bicyclic hydrocarbon and a partially hydrogenated derivative of 1,4,6-trimethylnaphthalene.[2][6] Unlike its widely studied isomer 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN)—known for the "petrol" note in Riesling wines—this 1,4,6-isomer is a distinct structural entity often identified as a trace volatile in aged wines and a biomarker in geochemical sediments.[6]
For researchers in drug development and organic synthesis, this compound represents a critical intermediate. It sits at the intersection of thermodynamic stability and reactivity, serving as a precursor to fully aromatic naphthalenes via dehydrogenation and as a functionalizable scaffold for terpene-based therapeutics.[6] This guide provides a rigorous analysis of its physicochemical properties, synthesis pathways, and characterization protocols.[6]
Physical & Chemical Properties[1][3][5][6][7][8][9][10][11][12][13]
The following data aggregates experimental values and high-confidence computational models (Joback/Crippen methods) where experimental gaps exist.
Table 1: Physicochemical Specifications
| Property | Value | Condition/Method |
| Physical State | Colorless to pale yellow liquid | Standard Temperature & Pressure (STP) |
| Boiling Point | 262.1°C (approx. 535 K) | @ 760 mmHg (Predicted) |
| Density | 0.937 g/cm³ | @ 20°C |
| Refractive Index ( | 1.531 | Predicted |
| LogP (Octanol/Water) | 3.9 – 4.97 | High lipophilicity (XLogP3/Crippen) |
| Water Solubility | Insoluble (LogS ≈ -4.[2][3][6][7][8]27) | Soluble in EtOH, Et₂O, CHCl₃ |
| Flash Point | 107.9°C | Closed Cup (Predicted) |
| Vapor Pressure | ~0.01 mmHg | @ 25°C |
Chemical Reactivity Profile[6]
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Aromatization: The compound possesses a high driving force for aromatization.[6] In the presence of oxidants (e.g., DDQ, sulfur) or catalytic dehydrogenation (Pd/C), it readily converts to 1,4,6-trimethylnaphthalene .[6]
-
Isomerization: Under basic conditions, the 1,4-dihydro isomer (kinetic product) isomerizes to the 1,2-dihydro isomer (thermodynamic product).[6] The 1,2-dihydro form benefits from conjugation between the C3=C4 double bond and the aromatic ring.[6]
-
Electrophilic Addition: The C3=C4 double bond is electron-rich, making it susceptible to epoxidation or hydroboration, allowing for the introduction of hydroxyl groups for further functionalization.[6]
Synthesis & Production Protocols
Core Methodology: Partial Reduction of 1,4,6-Trimethylnaphthalene
The most reliable laboratory synthesis involves the Birch Reduction of the parent aromatic compound, followed by controlled isomerization.[6] This protocol exploits the kinetic vs. thermodynamic control of naphthalene reduction.[6][9]
Reaction Logic
-
Kinetic Phase: Dissolving metal reduction (Na/EtOH) initially yields the 1,4-dihydro isomer (non-conjugated).[6]
-
Thermodynamic Phase: Base-catalyzed equilibration shifts the double bond into conjugation with the aromatic ring, yielding the target 1,2-dihydro isomer.[6]
Step-by-Step Protocol
Reagents:
-
Sodium metal (Na)[6]
-
Absolute Ethanol (EtOH)[6]
-
Liquid Ammonia (NH₃) – Optional for classic Birch, but EtOH reflux is preferred for safety in this modification.[6]
Procedure:
-
Dissolution: Dissolve 10 mmol of 1,4,6-trimethylnaphthalene in 50 mL of absolute ethanol in a three-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.
-
Reduction: Heat the solution to reflux. Carefully add sodium metal (40 mmol) in small pieces over 1 hour. Caution: Hydrogen gas evolution.[6]
-
Quenching: Continue refluxing for 2 hours to ensure isomerization. The presence of sodium ethoxide (NaOEt) acts as the base catalyst to shift the initial 1,4-dihydro product to the conjugated 1,2-dihydro-1,4,6-trimethylnaphthalene.[6]
-
Workup: Cool to room temperature. Quench excess Na with ethanol, then pour into ice water (200 mL).
-
Extraction: Extract with diethyl ether (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, Hexane/Ethyl Acetate 98:2) to separate the dihydro product from unreacted starting material and tetralin byproducts.[6]
Visualization: Synthesis & Isomerization Pathway[6]
Figure 1: Reaction pathway showing the conversion of the aromatic parent to the target 1,2-dihydro isomer via kinetic control and subsequent thermodynamic equilibration.[6]
Analytical Characterization
Validating the identity of 1,2-Dihydro-1,4,6-trimethylnaphthalene requires distinguishing it from its isomers (e.g., TDN) and the parent naphthalene.[6]
Mass Spectrometry (GC-MS)[1][6][12][14]
-
Molecular Ion (M⁺): m/z 172 (Strong)
-
Base Peak: m/z 157 (M – CH₃). The loss of the methyl group (likely from the C1 position) is the dominant fragmentation pathway, forming a stable aromatized cation.[6]
-
Secondary Fragment: m/z 142 (M – 2CH₃).
-
Differentiation: Unlike TDN (1,1,6-trimethyl), which often shows a distinct fragmentation pattern due to the gem-dimethyl group, the 1,4,6-isomer shows sequential methyl losses consistent with its substitution pattern.[6]
NMR Spectroscopy (Predicted)
-
¹H NMR (CDCl₃):
Applications in Research & Industry
Biomarker in Geochemistry
In petroleum geology, trimethylnaphthalenes (TMNs) and their dihydro-intermediates are critical maturity indicators.[6] The ratio of 1,2-dihydro isomers to their fully aromatic counterparts helps assess the thermal history of sedimentary organic matter.[6]
Oenology (Wine Science)
While TDN is the primary "petrol" aroma, 1,2-dihydro-1,4,6-trimethylnaphthalene has been identified in the volatile profile of specific varietals like Kraljevina and Riesling .[6] It serves as a secondary marker for aging and carotenoid degradation, contributing to the complex "kerosene-like" bouquet of aged white wines.[6]
Drug Development Scaffold
The dihydro-naphthalene core is a pharmacophore found in various bioactive molecules. The 1,4,6-trimethyl substitution pattern offers a unique steric environment for developing inhibitors that target hydrophobic pockets in enzymes.[6] Its capacity to be oxidized back to the flat aromatic system also makes it a candidate for pro-drug designs activated by oxidative stress in tissues.[6]
References
-
NIST Chemistry WebBook . Naphthalene, 1,2-dihydro-1,4,6-trimethyl- (CAS 55682-80-9).[1][2][3][4][6][11] National Institute of Standards and Technology.[6][12] Link[6]
-
PubChem . 1,2-Dihydro-1,4,6-trimethylnaphthalene Compound Summary. National Library of Medicine.[6] Link
-
MDPI Foods . Comprehensive 2D Gas Chromatography with TOF-MS Detection... for Highly Efficient White Wine Varietal Differentiation. (Identifies the compound as a marker in Kraljevina wines). Link[6]
-
ChemicalBook . 1,4,6-Trimethylnaphthalene (Parent Compound) Properties and Synthesis. Link
-
Chemistry Stack Exchange . Mechanism of Birch reduction of naphthalene to 1,2-dihydronaphthalene. (Mechanistic grounding for the synthesis protocol). Link
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